N-(3-Bromo-2-oxopropyl)benzamide
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Overview
Description
N-(3-Bromo-2-oxopropyl)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a 3-bromo-2-oxopropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromo-2-oxopropyl)benzamide typically involves the reaction of benzamide with 3-bromo-2-oxopropyl bromide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as acetone or ethanol, for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-(3-Bromo-2-oxopropyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 3-bromo-2-oxopropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzamides.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
N-(3-Bromo-2-oxopropyl)benzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Bromo-2-oxopropyl)benzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activities by binding to the active site or allosteric sites of enzymes. This interaction can alter the enzyme’s conformation and activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
- 2-Bromobenzamide
- 3-Bromo-2-oxopropylamine
- N-(2-Bromoethyl)benzamide
Comparison: N-(3-Bromo-2-oxopropyl)benzamide is unique due to the presence of both a benzamide group and a 3-bromo-2-oxopropyl moiety. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, the 3-bromo-2-oxopropyl group can undergo specific nucleophilic substitution reactions that are not possible with 2-bromobenzamide or N-(2-Bromoethyl)benzamide.
Properties
CAS No. |
65462-75-1 |
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Molecular Formula |
C10H10BrNO2 |
Molecular Weight |
256.10 g/mol |
IUPAC Name |
N-(3-bromo-2-oxopropyl)benzamide |
InChI |
InChI=1S/C10H10BrNO2/c11-6-9(13)7-12-10(14)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14) |
InChI Key |
NOKBRYAYLOTZDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)CBr |
Origin of Product |
United States |
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